molecular formula C20H35BO2 B14018960 trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14018960
M. Wt: 318.3 g/mol
InChI Key: XTMNPHBYKHXMNU-UHFFFAOYSA-N
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Description

trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing organic compound. It is characterized by the presence of a cyclohexenyl group substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclohexenyl precursor with a boron reagent. One common method is the reaction of trans-4-ethylcyclohexylcyclohexenone with a boronic acid or boronate ester under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexenyl group to a more oxidized state.

    Reduction: Reduction reactions may target the cyclohexenyl group or the boron moiety, leading to various reduced products.

    Substitution: The compound is reactive in substitution reactions, particularly in the context of Suzuki–Miyaura coupling, where it can form new carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the cyclohexenyl group with an aryl halide .

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a versatile building block for the construction of biaryl and polyaryl compounds .

Biology and Medicine: In biological and medicinal chemistry, the compound can be used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of drug candidates and therapeutic agents .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its reactivity and stability make it suitable for various applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • trans-4-Ethylcyclohexylbenzonitrile
  • trans-Cyclohexane-1,2-diol
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness: Compared to similar compounds, trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane moiety. This feature enhances its reactivity in Suzuki–Miyaura coupling reactions, making it a valuable reagent for forming carbon-carbon bonds under mild conditions .

Properties

Molecular Formula

C20H35BO2

Molecular Weight

318.3 g/mol

IUPAC Name

2-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H35BO2/c1-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-22-19(2,3)20(4,5)23-21/h13,15-17H,6-12,14H2,1-5H3

InChI Key

XTMNPHBYKHXMNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CC

Origin of Product

United States

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